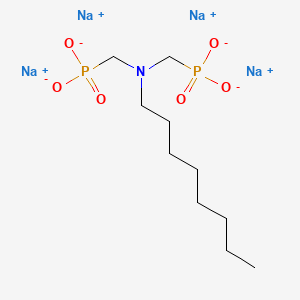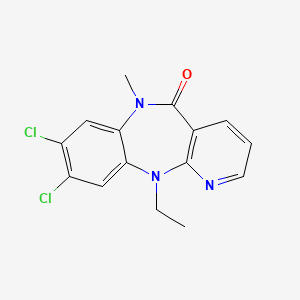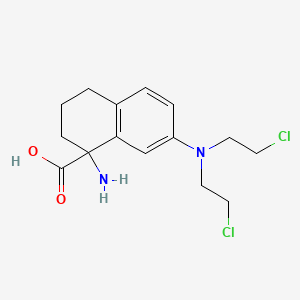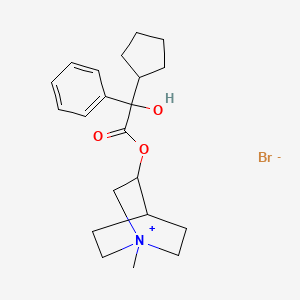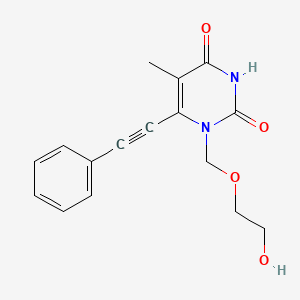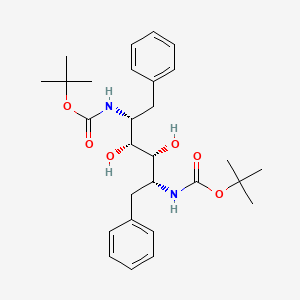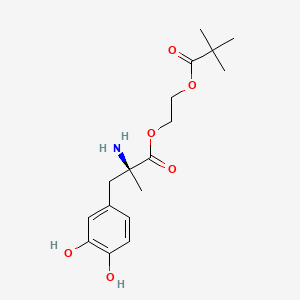
9H-Purin-6-amine, 9-(3-deoxy-3-(dibutylamino)-5-O-((4-methoxyphenyl)diphenylmethyl)-beta-D-arabinofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 9H-Purin-6-amine, 9-(3-deoxy-3-(dibutylamino)-5-O-((4-methoxyphenyl)diphenylmethyl)-beta-D-arabinofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)- is a complex organic molecule with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups and aromatic rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the purine base, followed by the introduction of the arabinofuranosyl group. The dibutylamino and methoxyphenyl groups are then added through a series of substitution reactions. Each step requires careful control of temperature, pH, and solvent conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated equipment to ensure consistency and purity. The process would include rigorous quality control measures to monitor the reaction conditions and the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The aromatic rings and amino groups can participate in substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, creating a diverse array of compounds.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Medicine: The compound’s unique properties may make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The specific pathways involved depend on the compound’s functional groups and their interactions with the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
9H-Purin-6-amine, 9-(3-methyl-3-deoxy-beta-D-allofuranosyl): This compound has a similar purine base but different substituents, leading to different properties and applications.
9H-Purin-6-amine, 9-(3-deoxy-3-(dibutylamino)-beta-D-arabinofuranosyl):
Uniqueness
The uniqueness of 9H-Purin-6-amine, 9-(3-deoxy-3-(dibutylamino)-5-O-((4-methoxyphenyl)diphenylmethyl)-beta-D-arabinofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)- lies in its complex structure, which allows for a wide range of chemical reactions and interactions with biological molecules
Propriétés
Numéro CAS |
134934-67-1 |
|---|---|
Formule moléculaire |
C58H62N6O5 |
Poids moléculaire |
923.1 g/mol |
Nom IUPAC |
(2R,3S,4S,5S)-4-(dibutylamino)-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-2-[6-[[(4-methoxyphenyl)-diphenylmethyl]amino]purin-9-yl]oxolan-3-ol |
InChI |
InChI=1S/C58H62N6O5/c1-5-7-37-63(38-8-6-2)52-50(39-68-58(45-25-17-11-18-26-45,46-27-19-12-20-28-46)47-31-35-49(67-4)36-32-47)69-56(53(52)65)64-41-61-51-54(59-40-60-55(51)64)62-57(42-21-13-9-14-22-42,43-23-15-10-16-24-43)44-29-33-48(66-3)34-30-44/h9-36,40-41,50,52-53,56,65H,5-8,37-39H2,1-4H3,(H,59,60,62)/t50-,52-,53+,56-/m1/s1 |
Clé InChI |
XFFHIVTVTPXQRW-WULCZDGASA-N |
SMILES isomérique |
CCCCN(CCCC)[C@@H]1[C@H](O[C@H]([C@H]1O)N2C=NC3=C(N=CN=C32)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=C(C=C6)OC)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC |
SMILES canonique |
CCCCN(CCCC)C1C(OC(C1O)N2C=NC3=C(N=CN=C32)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=C(C=C6)OC)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



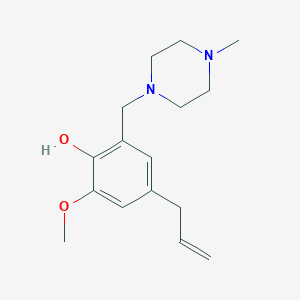
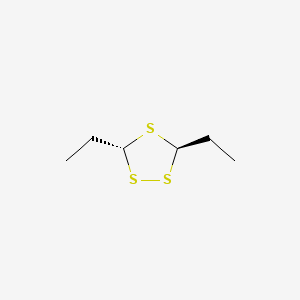
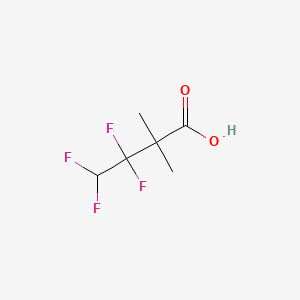

![3-[(Trichloromethyl)sulfanyl]benzoic acid](/img/structure/B12789903.png)
